2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound that features a nitro group, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the nitration of N-[4-(trifluoromethyl)phenyl]benzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this synthesis include nitric acid and sulfuric acid, which act as nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-[4-(trifluoromethyl)phenyl]benzenesulfonamide.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can interact with enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
N-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Shares the nitro and trifluoromethyl groups but differs in the core structure.
2-nitro-4-(trifluoromethyl)phenol: Similar functional groups but lacks the sulfonamide moiety.
Uniqueness
2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential as a versatile reagent in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
Molecular Formula |
C13H9F3N2O4S |
---|---|
Molecular Weight |
346.28 g/mol |
IUPAC Name |
2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-5-7-10(8-6-9)17-23(21,22)12-4-2-1-3-11(12)18(19)20/h1-8,17H |
InChI Key |
WKFRSJDQISNPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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